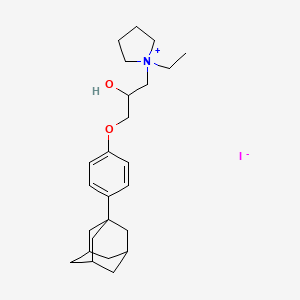
1-(3-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-2-hydroxypropyl)-1-ethylpyrrolidin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-2-hydroxypropyl)-1-ethylpyrrolidin-1-ium iodide is an organic compound characterized by its unique structural features, primarily centered around its adamantane moiety and pyrrolidinium group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-2-hydroxypropyl)-1-ethylpyrrolidinium iodide typically involves multiple steps:
Adamantan-1-yl phenol derivatization: : This step involves reacting adamantane with phenol derivatives under acidic or basic conditions to form adamantan-1-yl phenol.
Epoxide formation: : The hydroxyl group is epoxidized using epoxidation agents such as peracids.
Ring-opening reaction: : The epoxide is subjected to a ring-opening reaction in the presence of an alkylpyrrolidine to form the final pyrrolidinium iodide product.
Industrial Production Methods
For industrial production, the process is optimized for large-scale synthesis, focusing on yield and purity. This typically involves:
Bulk preparation of adamantane derivatives using catalytic methods.
Continuous flow processes for epoxidation.
Efficient separation and purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo several types of chemical reactions:
Oxidation: : The hydroxyl group in the molecule can be oxidized to form ketones or carboxylic acids.
Reduction: : Reduction of the compound can lead to alcohols or aldehydes.
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions at various positions.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: : Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: : Conditions include the use of halogenating agents, strong acids, or bases.
Major Products
Major products depend on the type of reaction:
Oxidation: : Formation of ketones or carboxylic acids.
Reduction: : Formation of alcohols.
Substitution: : Derivatives with different substituents at the phenoxy or pyrrolidinium moieties.
Applications De Recherche Scientifique
Chemistry
1-(3-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-2-hydroxypropyl)-1-ethylpyrrolidinium iodide is used as a reagent in organic synthesis, enabling the formation of complex molecules via its reactive functional groups.
Biology
In biological research, this compound is studied for its potential interactions with biological membranes due to its amphiphilic nature, possibly affecting membrane fluidity and permeability.
Medicine
Explored for its therapeutic potential, particularly in drug design and delivery systems, where its structure aids in crossing biological barriers and targeting specific cells or tissues.
Industry
Applied in the development of advanced materials, such as polymers with specific properties influenced by the adamantane core.
Mécanisme D'action
The compound exerts its effects through interactions with biological targets, such as enzymes or receptors. Its unique structure allows for specific binding and activity modulation, often involving hydrophobic interactions with the adamantane moiety and ionic interactions with the pyrrolidinium group.
Comparaison Avec Des Composés Similaires
Unique Features
1-(3-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-2-hydroxypropyl)-1-ethylpyrrolidinium iodide stands out due to its combination of adamantane and pyrrolidinium components, offering unique chemical and biological properties.
Similar Compounds
Adamantylamines: : Share the adamantane core but differ in their functional groups, leading to varied applications.
Pyrrolidinium salts: : Have similar ionic characteristics but lack the adamantane moiety, altering their chemical reactivity and biological activity.
This article just scratches the surface of this intricate compound. Its chemistry and applications are vast and continue to evolve with ongoing research and development. Curious to dive deeper into any specific aspect of this?
Propriétés
IUPAC Name |
1-[4-(1-adamantyl)phenoxy]-3-(1-ethylpyrrolidin-1-ium-1-yl)propan-2-ol;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38NO2.HI/c1-2-26(9-3-4-10-26)17-23(27)18-28-24-7-5-22(6-8-24)25-14-19-11-20(15-25)13-21(12-19)16-25;/h5-8,19-21,23,27H,2-4,9-18H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRFIFBAHMNPAK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1(CCCC1)CC(COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)O.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(1-methoxypropan-2-yl)propanamide](/img/structure/B2429970.png)



![(4-ethoxyphenyl)[4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2429977.png)


![2-({4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2429981.png)




![Fmoc-Ala[3-(1-THQ)]-OH](/img/structure/B2429991.png)
